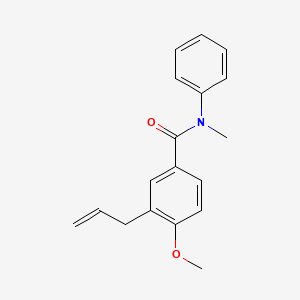![molecular formula C20H24N2O4S2 B4837796 3-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4837796.png)
3-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide
描述
3-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique properties. MPTP is a potent inhibitor of the proteasome, which is an essential component of the cellular machinery responsible for protein degradation. The inhibition of the proteasome by MPTP has been shown to have a variety of effects on cellular processes, making it a valuable tool for studying the mechanisms of various diseases.
作用机制
The mechanism of action of 3-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide is based on the inhibition of the proteasome, which is responsible for the degradation of intracellular proteins. The proteasome is composed of a catalytic core and regulatory subunits that control the entry of substrates into the core. This compound binds to the catalytic core of the proteasome, blocking the entry of substrates and preventing their degradation.
Biochemical and Physiological Effects:
The inhibition of the proteasome by this compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, the accumulation of misfolded proteins induces apoptosis, leading to cell death. In neurodegenerative disorders, the accumulation of misfolded proteins is a hallmark of the disease, and the inhibition of the proteasome by this compound can increase the accumulation of misfolded proteins, leading to the death of neurons.
实验室实验的优点和局限性
The main advantage of using 3-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide in lab experiments is its ability to selectively inhibit the proteasome, allowing researchers to study the effects of proteasome inhibition on cellular processes. However, the use of this compound can also have limitations, as the inhibition of the proteasome can have pleiotropic effects on cellular processes, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for the use of 3-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide in scientific research. One potential direction is the development of this compound-based therapies for cancer treatment. Another potential direction is the use of this compound in the study of the mechanisms of neurodegenerative disorders, such as Alzheimer's disease. Additionally, the development of new proteasome inhibitors based on this compound could lead to the development of more effective therapies for a variety of diseases.
科学研究应用
3-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide has been extensively used in scientific research to study the mechanisms of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. The proteasome inhibition by this compound has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. In neurodegenerative disorders, such as Parkinson's disease, the accumulation of misfolded proteins is a hallmark of the disease. The inhibition of the proteasome by this compound has been shown to increase the accumulation of misfolded proteins, making it a valuable tool for studying the mechanisms of the disease.
属性
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-16-2-6-18(7-3-16)27-15-10-20(23)21-17-4-8-19(9-5-17)28(24,25)22-11-13-26-14-12-22/h2-9H,10-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBIYVPANFPRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4837717.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B4837728.png)
![2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-ethylphenyl)hydrazinecarbothioamide](/img/structure/B4837739.png)
![dimethyl 3-methyl-5-{[(2-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}hydrazino)carbonothioyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4837740.png)
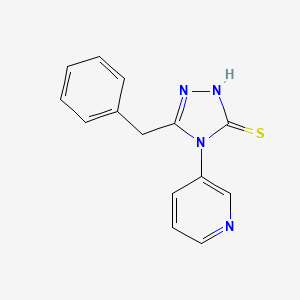
![6-methyl-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4837742.png)
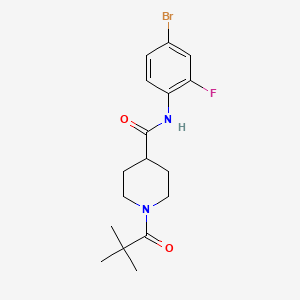
![N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4837763.png)
![4-[({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1-ethyl-2-pyrrolidinone](/img/structure/B4837765.png)
![3-chloro-N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4837771.png)
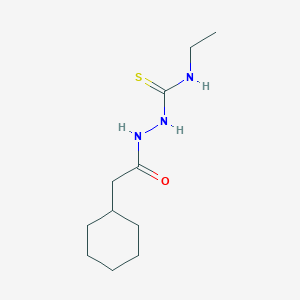
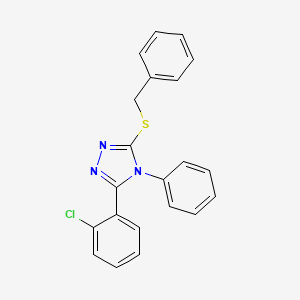
![ethyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4837783.png)
